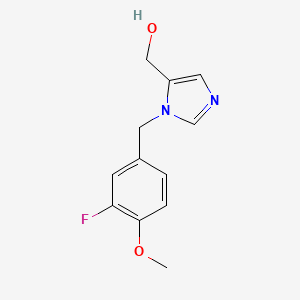

5-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-imidazole

Vue d'ensemble

Description

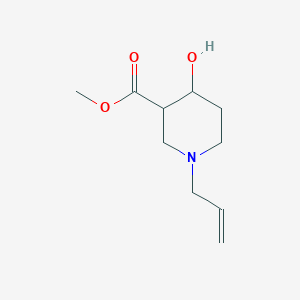

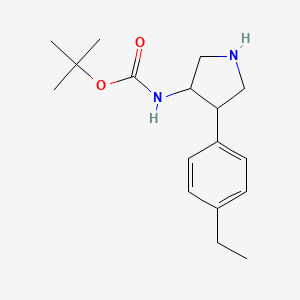

5-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-imidazole, also known as CMDFI, is a synthetic molecule that has recently gained attention in the scientific research community due to its unique properties. CMDFI is an imidazole-based compound that is composed of a five-membered ring containing two nitrogen atoms and a chlorine atom, as well as a two-carbon side chain with two fluorine atoms. CMDFI has been studied for its potential applications in a variety of areas, including drug design, organic synthesis, and biochemistry.

Applications De Recherche Scientifique

Multidentate N-heterocyclic Biscarbene and Its Silver(I) Complex Derivative

The synthesis of multidentate N-heterocyclic biscarbene derivatives demonstrates their potential in the creation of complex metal compounds. These compounds have applications in catalysis and materials science due to their stability and reactivity with metals like silver(I), leading to novel complex derivatives with potential applications in organometallic chemistry and catalysis (Caballero et al., 2001).

Excited-State Proton Transfer

Research into compounds possessing a seven-membered-ring intramolecular hydrogen bond, such as those related to imidazoles, underscores their significance in understanding excited-state intramolecular proton transfer (ESIPT). This phenomenon has implications for the development of photonic devices and sensors, providing insights into the manipulation of proton acidity and hydrogen-bonding strength for technological applications (Chen et al., 2016).

Non-linear Optical (NLO) Materials

The study of benzimidazole derivatives highlights their potential as non-linear optical (NLO) materials due to significant hyperpolarizabilities and microscopic NLO behavior. This research points to applications in the development of NLO devices, emphasizing the importance of molecular structure on electronic properties and NLO responses (Manikandan et al., 2019).

Ferroelectricity and Antiferroelectricity

Imidazole-based molecules, including benzimidazoles, exhibit ferroelectric and antiferroelectric properties, making them candidates for lead- and rare-metal-free ferroelectric devices. Their ability to switch electric polarity through proton tautomerization at room temperature and above suggests applications in memory devices, sensors, and actuators (Horiuchi et al., 2012).

Fluorogenic Molecules for Imaging

Derivatives of DFHBI, such as those related to imidazoles, serve as fluorogenic molecules for binding to RNA aptamers like Spinach for imaging purposes. Their photophysical behavior under different conditions reveals applications in biological imaging and molecular diagnostics, providing tools for real-time observation of cellular processes (Santra et al., 2019).

Synthesis and Chemical Reactions

Research on imidazole derivatives also encompasses their synthesis and reactions, providing foundational knowledge for the development of new chemical entities. Studies detailing the synthesis, characterization, and reaction mechanisms of these compounds support their diverse applications in pharmaceuticals, agrochemicals, and material science (Ming-hui, 2014).

Propriétés

IUPAC Name |

5-(chloromethyl)-1-[(2,6-difluorophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2N2/c12-4-8-5-15-7-16(8)6-9-10(13)2-1-3-11(9)14/h1-3,5,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRPWVBYEWBMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=NC=C2CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)

![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)